

Cinaciguat Hydrochloride for In Vivo Mouse Studies: Application Notes and Protocols

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Abstract

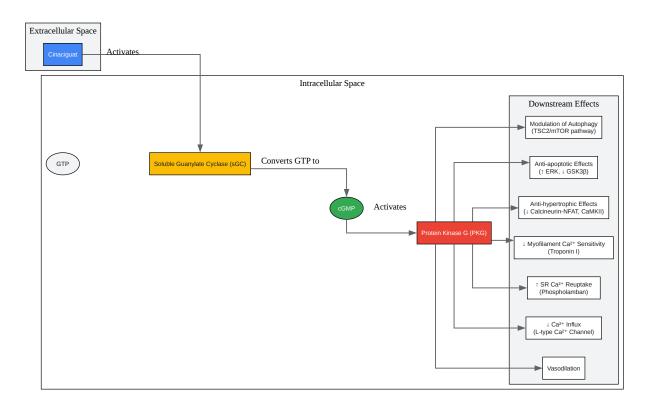
Cinaciguat hydrochloride, a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), holds significant promise for therapeutic interventions in cardiovascular diseases. By stimulating the sGC-cGMP-PKG signaling cascade, cinaciguat promotes vasodilation and exerts cardioprotective effects. This document provides detailed application notes and protocols for the use of cinaciguat hydrochloride in in vivo mouse studies, with a focus on dosage, administration, and relevant experimental models. The information is intended to guide researchers in designing and executing robust preclinical studies.

Mechanism of Action

Cinaciguat activates sGC, an enzyme that is a key receptor for nitric oxide.[1] This activation leads to an increased biosynthesis of cyclic guanosine monophosphate (cGMP), which in turn acts as a second messenger to mediate various physiological responses, most notably vasodilation.[1] The downstream signaling of cGMP is primarily mediated by cGMP-dependent protein kinase (PKG). In cardiomyocytes, PKG activation influences several pathways that regulate calcium homeostasis, myofilament sensitivity, and cellular processes such as hypertrophy and apoptosis. Key downstream targets of PKG include the L-type Ca2+ channel, phospholamban, and troponin I. Additionally, PKG can modulate signaling cascades involving calcineurin-NFAT, CaMKII, ERK, GSK3β, and the TSC2/mTOR pathway.



Signaling Pathway



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Caption: Cinaciguat signaling pathway in cardiomyocytes.

Dosage and Administration in Mouse Models

The appropriate dosage and route of administration for **cinaciguat hydrochloride** are dependent on the specific mouse model and the intended therapeutic effect. The following tables summarize dosages used in various in vivo studies.

Intravenous and Intraperitoneal Administration

| Mouse Model | Strain | Dosage | Route | Vehicle | Key Findings |
|------------------------------------|--------|----------|--------------|----------|--|
| Ischemia/Rep erfusion Injury | ICR | 10 μg/kg | i.p. or i.v. | 10% DMSO | Pretreatment (i.p.) reduced infarct size by 80%. Administratio n at reperfusion (i.v.) reduced infarct size by 63%. Preserved cardiac function.[2] |

Oral Administration

While specific oral gavage studies in mice are not detailed in the provided results, a study in a rat model of type-1 diabetes utilized a daily oral dose. This information may be useful for designing similar studies in mice, with appropriate allometric scaling.



| Animal Model | Strain | Dosage | Route | Vehicle | Key Findings |
|--------------------|------------------------|--------------|-------|---------------|---|
| Type-1 Diabetes | Sprague- Dawley Rat | 10 mg/kg/day | p.o. | Not specified | Prevented diabetic cardiomyopat hy, improved cardiac performance. |

Another study in a mouse model of diabetic nephropathy administered cinaciguat in the chow, though the specific concentration was not stated.[3]

Experimental Protocols Ischemia/Reperfusion Injury Model in Mice

This protocol is based on a study investigating the cardioprotective effects of cinaciguat.[2]

Materials:

- · Cinaciguat hydrochloride
- 10% Dimethyl sulfoxide (DMSO) in sterile saline
- Adult male ICR mice
- Anesthesia (e.g., isoflurane)
- Surgical instruments for thoracotomy
- Suture material

Procedure:

Drug Preparation: Prepare a stock solution of cinaciguat hydrochloride in 100% DMSO.
 For administration, dilute the stock solution with sterile saline to a final concentration where





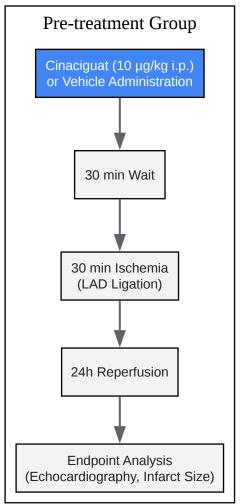


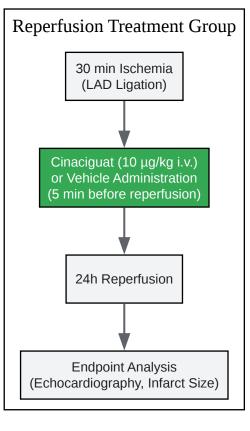
the desired dose is delivered in a volume of 100-200 μ L, with a final DMSO concentration of 10%.

- Animal Preparation: Anesthetize the adult male ICR mice.
- Drug Administration:
 - Pre-treatment: Administer cinaciguat (10 μg/kg) or vehicle (10% DMSO) via intraperitoneal
 (i.p.) injection 30 minutes prior to the induction of ischemia.
 - Treatment at Reperfusion: Administer cinaciguat (10 μg/kg) or vehicle (10% DMSO) as an intravenous (i.v.) bolus 5 minutes before the onset of reperfusion.
- Surgical Procedure:
 - Perform a left thoracotomy to expose the heart.
 - Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
 - After 30 minutes, release the ligature to allow for reperfusion.
- Endpoint Analysis: After 24 hours of reperfusion, assess cardiac function (e.g., via echocardiography) and determine the infarct size.

Experimental Workflow:







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Caption: Experimental workflow for ischemia/reperfusion mouse model.

Quantitative Data Summary

The following tables summarize the quantitative effects of cinaciguat observed in in vivo mouse studies.

Cardioprotective Effects in a Mouse Ischemia/Reperfusion Model[2]



| Parameter | Control (Vehicle) | Cinaciguat (10 µg/kg, Pre- treatment) | Cinaciguat (10 µg/kg, at Reperfusion) |
|----------------------------------|-------------------|---|---|
| Infarct Size (% of Risk Area) | ~50% | ~10% (80% reduction) | ~18.5% (63% reduction) |
| Ejection Fraction (%) | ~25% | ~45% | ~35% |
| Fractional Shortening (%) | ~15% | ~25% | ~20% |

Hemodynamic Effects in Mice

| Parameter | Baseline | Post-Cinaciguat (10 μg/kg) |
|----------------------------------|---------------|---|
| Mean Arterial Pressure (mmHg) | Not specified | Transient decrease, returned to normal within 5 minutes |

Conclusion

Cinaciguat hydrochloride is a potent sGC activator with demonstrated efficacy in mouse models of cardiovascular disease, particularly in the context of ischemia/reperfusion injury. The standard effective dose for injectable administration in these models is 10 μ g/kg. Careful consideration of the experimental design, including the timing of administration and the choice of vehicle, is crucial for obtaining reliable and reproducible results. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of cinaciguat.

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